Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate
Overview
Description
Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a benzamido group, and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate typically involves the reaction of methyl 4-aminobenzoate with p-tolylthiomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization from toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted benzoates.
Scientific Research Applications
Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate involves its interaction with specific molecular targets. The p-tolylthio group can interact with thiol groups in proteins, potentially modifying their activity. The benzamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a p-tolylthio group.
Methyl 4-aminobenzoate: Contains an amino group instead of the benzamido group.
Methyl 4-methylbenzoate: Lacks the benzamido and p-tolylthio groups.
Uniqueness
Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate is unique due to the presence of both the p-tolylthio and benzamido groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[4-[(4-methylphenyl)sulfanylmethyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-16-3-13-21(14-4-16)28-15-17-5-7-18(8-6-17)22(25)24-20-11-9-19(10-12-20)23(26)27-2/h3-14H,15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFPGKMOWDJPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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